molecular formula C8H8ClNO4S B3060832 2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene CAS No. 89979-14-6

2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene

Cat. No.: B3060832
CAS No.: 89979-14-6
M. Wt: 249.67
InChI Key: WDCLGGYMVLPIHI-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitrobenzene (B124822) and Sulfonyl Chemistry Research

The study of 2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene is situated within the broader fields of halogenated nitroaromatic and organosulfur chemistry. Halogenated nitrobenzenes are a class of compounds extensively used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. mdpi.com The presence of both a halogen and a nitro group on the aromatic ring makes them highly valuable precursors for nucleophilic aromatic substitution (SNAr) reactions. echemi.com

The sulfonyl group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. Research in sulfonyl chemistry often focuses on the synthesis of sulfonamides, which are a cornerstone of many antibacterial drugs, and on the use of sulfones as key intermediates in organic synthesis. The inclusion of an ethanesulfonyl group in the target molecule adds to its complexity and potential for unique reactivity compared to simpler halogenated nitrobenzenes.

Significance of Chlorinated, Nitro-substituted, and Sulfonyl-bearing Aromatic Systems in Organic Synthesis

Aromatic systems bearing chloro, nitro, and sulfonyl groups are of considerable importance in organic synthesis due to the versatile reactivity conferred by each substituent.

Chlorinated and Nitro-substituted Systems: The combination of a chlorine atom and a nitro group on a benzene (B151609) ring is a classic activating system for SNAr reactions. The nitro group, particularly when positioned ortho or para to the chlorine, strongly withdraws electron density from the ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. echemi.combrainly.com This makes the chlorine atom an excellent leaving group, allowing for its displacement by a wide range of nucleophiles to form more complex molecules. For instance, in the related compound 1,2-dichloro-4-nitrobenzene, nucleophiles preferentially substitute the chlorine atom at the 1-position (para to the nitro group) due to superior stabilization of the reaction intermediate. stackexchange.comchegg.com

Sulfonyl-bearing Aromatic Systems: The sulfonyl group (-SO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its presence deactivates the aromatic ring towards electrophilic substitution but further activates it for nucleophilic substitution. In the case of this compound, both the sulfonyl group (ortho to the chlorine) and the nitro group (para to the chlorine) work in concert to highly activate the C-Cl bond for nucleophilic displacement. This dual activation makes the compound a potentially highly reactive substrate for SNAr reactions.

Overview of Key Research Paradigms and Theoretical Frameworks Relevant to this compound

The reactivity and electronic structure of this compound are best understood through established theoretical frameworks of physical organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): This is the most pertinent reaction mechanism for this compound. The SNAr mechanism typically proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate of this reaction is highly dependent on the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex. In this compound, the powerful electron-withdrawing nitro and ethanesulfonyl groups are perfectly positioned (ortho and para to the site of attack) to delocalize this charge through resonance and induction, making the reaction highly favorable.

Electron Delocalization and Resonance Theory: Resonance theory is crucial for explaining the high degree of activation in this molecule. The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of both the ortho-sulfonyl group and the para-nitro group. This extensive delocalization provides significant stabilization, lowering the activation energy for the reaction and increasing the reaction rate compared to less substituted analogues.

Interactive Data Table: Comparison of Related Halogenated Nitroaromatic Compounds
Compound NameCAS NumberKey FeaturesRelevance
1-Chloro-4-nitrobenzene100-00-5Single activating nitro group (para).Baseline for SNAr reactivity.
1,2-Dichloro-4-nitrobenzene99-54-7Two potential leaving groups.Illustrates regioselectivity in SNAr reactions. stackexchange.comchegg.com
1-Chloro-2,4-dinitrobenzene97-00-7Two activating nitro groups (ortho, para).Example of a highly activated substrate for SNAr.
2-Chloro-1-ethyl-4-nitrobenzene42782-54-7Contains an ethyl group instead of ethanesulfonyl.Highlights the electronic effect of the sulfonyl group by comparison. molport.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-ethylsulfonyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-2-15(13,14)8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCLGGYMVLPIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269938
Record name 2-Chloro-1-(ethylsulfonyl)-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89979-14-6
Record name 2-Chloro-1-(ethylsulfonyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89979-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(ethylsulfonyl)-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Chloro 1 Ethanesulfonyl 4 Nitrobenzene and Its Analogues

Direct Synthetic Routes to 2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene

Direct routes to this compound involve the sequential construction of the molecule from simpler aromatic precursors. The success of these strategies hinges on a thorough understanding of how each substituent influences the reactivity and orientation of subsequent substitution steps.

Multi-step Linear Synthesis Approaches

Linear synthesis involves the stepwise modification of a starting material through a sequence of reactions. A plausible retrosynthetic analysis for this compound suggests that the final step could be nitration, given the powerful directing effects of the existing chloro and sulfonyl groups.

A logical forward synthesis could commence with 2-chlorothiophenol. The key steps would be:

Thioetherification: Alkylation of the thiol with an ethylating agent (e.g., ethyl bromide) to form 1-chloro-2-(ethylthio)benzene.

Oxidation: Conversion of the intermediate thioether to the corresponding sulfone, 1-chloro-2-(ethanesulfonyl)benzene (B3145398). This oxidation is commonly achieved using oxidizing agents like hydrogen peroxide, often with a catalyst. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov

Nitration: The final installation of the nitro group at the 4-position via electrophilic aromatic substitution. masterorganicchemistry.com This step is directed by the existing substituents. The chloro group is ortho, para-directing, while the ethanesulfonyl group is a meta-director. Their combined influence favors the introduction of the nitro group at the position para to the chlorine and meta to the sulfonyl group.

The table below outlines this proposed linear synthetic pathway.

StepReactantReagents and ConditionsProduct
12-ChlorothiophenolEthyl bromide (CH₃CH₂Br), Base (e.g., NaOH)1-Chloro-2-(ethylthio)benzene
21-Chloro-2-(ethylthio)benzeneHydrogen peroxide (H₂O₂), Catalyst (e.g., TaC) organic-chemistry.org1-Chloro-2-(ethanesulfonyl)benzene
31-Chloro-2-(ethanesulfonyl)benzeneConc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄)This compound

This table represents a proposed synthetic route based on established chemical principles.

Functional Group Interconversions on Precursor Molecules

An alternative to building the benzene (B151609) ring's substitution pattern from scratch is to modify existing, readily available substituted benzenes through functional group interconversions.

Nitration of Chlorobenzene (B131634) Derivatives Incorporating Sulfonyl Moieties

The nitration of substituted benzenes is a classic example of an electrophilic aromatic substitution reaction. byjus.com The regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. libretexts.org The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comorganicchemistrytutor.com

When a chlorobenzene ring also contains a sulfonyl group, the directing effects of both groups must be considered.

-Cl (Chloro): An ortho, para-directing deactivator.

-SO₂R (Sulfonyl): A meta-directing deactivator.

The nitration of 1-chloro-2-(ethanesulfonyl)benzene is a key step in a potential linear synthesis. The ortho, para-directing chloro group and the meta-directing sulfonyl group both favor substitution at the 4- and 6-positions. Steric hindrance from the bulky ethanesulfonyl group would likely favor substitution at the 4-position, leading to the desired product. Theoretical and experimental studies on the nitration of chlorobenzene confirm the preference for ortho and para substitution. scispace.comresearchgate.netnih.gov

The table below summarizes the expected major products from the nitration of various precursors.

Precursor MoleculeDirecting EffectsPredicted Major Nitration Product(s)
Chlorobenzene-Cl: ortho, para1-Chloro-4-nitrobenzene and 1-Chloro-2-nitrobenzene
Phenyl ethyl sulfone-SO₂Et: meta1-(Ethanesulfonyl)-3-nitrobenzene
1-Chloro-2-(ethanesulfonyl)benzene-Cl: ortho, para-SO₂Et: metaThis compound and 2-Chloro-1-(ethanesulfonyl)-6-nitrobenzene

This table illustrates regioselectivity based on established directing group effects in electrophilic aromatic substitution.

Installation of the Ethanesulfonyl Moiety onto Substituted Nitrobenzenes

There are several methods for introducing an ethanesulfonyl group onto an aromatic ring.

Oxidation of a Thioether: This is a widely used and reliable method. It involves the initial synthesis of an ethyl thioether, which is then oxidized to the sulfone. researchgate.net The oxidation can be performed with various reagents, such as hydrogen peroxide, often catalyzed by metals like tantalum or niobium carbide, which can provide high yields of the sulfone. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is highly electron-deficient, a sulfonyl group can be introduced via nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org For example, a precursor like 2,4-dinitrochlorobenzene could react with sodium ethanesulfinate (B1267084) (NaSO₂Et). The nitro groups, particularly at the ortho and para positions, activate the ring towards nucleophilic attack, allowing the ethanesulfinate to displace the chloride. libretexts.org

Friedel-Crafts Sulfonylation: Direct sulfonylation using ethanesulfonyl chloride and a Lewis acid catalyst (e.g., AlCl₃) is generally difficult, especially on deactivated rings like nitrobenzene (B124822). quora.comquora.com The reaction often gives low yields of the desired sulfone and can lead to undesired side reactions like chlorination of the aromatic ring. google.com Using alkyl sulfonyl fluorides instead of chlorides can sometimes improve yields. google.com

Strategic Use of Activating and Deactivating Groups in Aromatic Functionalization

The strategic placement of activating and deactivating groups is fundamental to the synthesis of highly substituted aromatic compounds like this compound. These groups influence the electron density of the aromatic ring and direct the position of incoming electrophiles or nucleophiles.

In the synthesis of ortho-substituted aromatic compounds, preventing substitution at the sterically favored para position is a common challenge. One effective strategy to overcome this is the use of a reversible blocking group. The sulfonic acid group (–SO₃H) is a prime example of such a group. pearson.comyoutube.compearson.com

The sulfonation of an aromatic ring is a reversible electrophilic aromatic substitution reaction. pearson.comyoutube.com By introducing a sulfonic acid group at the para position, subsequent reactions are directed to the ortho positions. youtube.commasterorganicchemistry.com Once the desired ortho-substitution is achieved, the sulfonic acid group can be removed by heating with dilute acid or steam, a process known as desulfonation. pearson.comyoutube.com This "blocking" strategy is a powerful tool for achieving specific substitution patterns that would be difficult to obtain through direct methods. youtube.commasterorganicchemistry.com For instance, in the synthesis of an analogue of this compound where a specific ortho-substituent is required, the para position could first be blocked by sulfonation, followed by the introduction of the desired group at the ortho position, and finally, the removal of the sulfonic acid group. youtube.com

While effective, the polarity of the resulting sulfonic acids can sometimes pose challenges in isolation and purification. masterorganicchemistry.com An alternative, less polar blocking group that can be employed is the t-butyl group. masterorganicchemistry.com

Strategic Application of Sulfonyl Blocking Groups
StepReactionPurposeKey Reagents
1SulfonationBlock the para position to direct subsequent substitution to the ortho position. youtube.commasterorganicchemistry.comFuming H₂SO₄ or SO₃ in H₂SO₄
2Electrophilic Aromatic SubstitutionIntroduce the desired functional group at the ortho position.Varies depending on the desired substituent (e.g., HNO₃/H₂SO₄ for nitration)
3DesulfonationRemove the blocking group to yield the ortho-substituted product. pearson.comyoutube.comDilute H₂SO₄, heat

The nitro group (–NO₂) is a strong electron-withdrawing group and plays a crucial role in the synthesis and reactivity of this compound. libretexts.orgsurendranatheveningcollege.com Its presence significantly deactivates the benzene ring towards electrophilic aromatic substitution, making further electrophilic additions difficult. surendranatheveningcollege.com

Conversely, the powerful electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgacs.orgnih.gov This activation is most pronounced at the ortho and para positions relative to the nitro group. libretexts.orgnih.gov In the SNAr mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitro group, particularly at the ortho or para position, helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction. libretexts.org

In the context of this compound, the nitro group at position 4 activates the chlorine atom at position 2 for nucleophilic displacement. The nitro group can also act as a leaving group in some nucleophilic aromatic substitution reactions, especially when the ring is highly electron-deficient. nih.govstackexchange.com

Influence of the Nitro Group on Aromatic Reactivity
Reaction TypeEffect of Nitro GroupFavored Positions for ReactionMechanism
Electrophilic Aromatic SubstitutionStrong deactivation surendranatheveningcollege.comMetaFormation of a destabilized cationic intermediate
Nucleophilic Aromatic Substitution (SNAr)Strong activation libretexts.orgnih.govOrtho, Para libretexts.orgnih.govFormation of a resonance-stabilized Meisenheimer complex libretexts.org

Catalytic Approaches in the Synthesis of this compound and Related Compounds

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of this compound and its analogues can benefit from a range of catalytic strategies, including those mediated by transition metals and organocatalysts.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org In the synthesis of analogues of this compound, palladium-catalyzed reactions are particularly relevant for C-N bond formation. acs.org

While traditional cross-coupling reactions often utilize aryl halides, there is growing interest in using nitroarenes as coupling partners due to their ready availability. acs.orgrsc.org Palladium catalysts have been shown to be effective in denitrative cross-coupling reactions, where the nitro group is replaced by another functional group. acs.org For instance, palladium complexes can catalyze the coupling of nitroarenes with various nucleophiles to form C-N bonds. acs.orguic.edu The reaction mechanism often involves the oxidative addition of the C-NO₂ bond to a low-valent palladium species. acs.org

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-catalyzed transformations for certain applications. nih.govresearchgate.net In the synthesis of nitroaromatic compounds, copper-mediated ipso substitution is a valuable method. researchgate.netresearchgate.net Ipso substitution is a reaction in which an incoming substituent displaces a group already attached to the aromatic ring at the same position.

Copper salts can catalyze the ipso-nitration of haloarenes, providing a direct route to nitroaromatic compounds. researchgate.net This method is particularly useful for introducing a nitro group at a specific position that might be difficult to achieve through direct nitration due to regioselectivity issues. researchgate.net Furthermore, copper has been employed in the reductive coupling of nitroarenes with various partners, including sodium sulfinates to form N-arylsulfonamides. nih.gov Copper-catalyzed C-N coupling of nitroarenes with amines, in what can be considered a denitrative Ullmann-type reaction, has also been reported. rsc.orgnih.gov

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly catalytic systems. Organocatalysis and metal-free catalysis have emerged as powerful alternatives to traditional metal-based catalysts. nih.gov

For the synthesis of nitroaromatic compounds, metal-free methods for ipso-nitration of arylboronic acids have been developed. organic-chemistry.org These reactions often utilize photocatalysis or other activation methods to generate the nitrating species. organic-chemistry.org Additionally, catalyst-free nucleophilic aromatic substitution reactions of nitro-activated aromatic rings with carbon nucleophiles have been reported, often proceeding efficiently in green solvents like water. nih.gov While direct application to the synthesis of this compound may require specific adaptation, these strategies highlight the potential for developing more sustainable synthetic routes to this class of compounds.

Optimization of Reaction Conditions and Process Chemistry Investigations

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the careful control of various reaction parameters. Process chemistry investigations focus on optimizing these conditions to maximize yield and purity while ensuring the process is scalable and safe.

The choice of solvent plays a critical role in the synthesis of aryl sulfones. In the oxidation of the precursor 2-chloro-1-(ethylthio)-4-nitrobenzene, the solvent can influence the activity of the oxidizing agent and the stability of intermediates. For instance, in oxidations using peroxides, polar protic solvents like acetic acid or water can facilitate the reaction by stabilizing polar transition states. Aprotic solvents such as dichloromethane (B109758) or acetone (B3395972) are also commonly employed. The selectivity between the sulfoxide (B87167) and the sulfone can be solvent-dependent; in some systems, the use of aqueous media can favor the formation of the sulfone.

In the case of SNAr reactions, where a sulfinate salt displaces a halide on an aromatic ring, dipolar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often preferred. These solvents are effective at solvating the cation of the sulfinate salt, thereby increasing the nucleophilicity of the sulfinate anion and accelerating the reaction rate. The choice of solvent can also impact the regioselectivity of the substitution on polysubstituted aromatic rings.

Below is an illustrative data table showcasing the hypothetical effect of different solvents on the yield of this compound via the oxidation of 2-chloro-1-(ethylthio)-4-nitrobenzene.

SolventReaction Time (h)Temperature (°C)Yield (%)
Acetic Acid410085
Dichloromethane82570
Acetone65678
Water510082
Toluene1211065

Temperature is a critical parameter in the synthesis of this compound. In the oxidation of the corresponding thioether, higher temperatures generally lead to faster reaction rates. However, excessive temperatures can lead to the formation of degradation byproducts and can decrease the selectivity towards the desired sulfone over the sulfoxide intermediate. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity and yield. For many oxidation reactions, temperatures in the range of room temperature to 100°C are common.

For SNAr reactions, temperature also plays a significant role. Higher temperatures increase the reaction rate, which can be beneficial for less reactive substrates. However, elevated temperatures can also lead to side reactions, such as the decomposition of the solvent or reactants, or the formation of undesired isomers.

Pressure is generally not a major parameter in the liquid-phase synthesis of this compound under typical laboratory conditions. However, in industrial-scale processes, particularly those involving gaseous reactants or volatile solvents, pressure control can be important for maintaining reaction concentrations and for safety considerations.

The following table illustrates the potential influence of temperature on the yield of this compound in a hypothetical SNAr reaction between 1,2-dichloro-4-nitrobenzene and sodium ethanesulfinate.

Temperature (°C)Reaction Time (h)SolventYield (%)
8012DMF65
1008DMF78
1205DMF90
1404DMF85 (with byproduct formation)
1603DMF75 (significant degradation)

Additives can have a profound impact on the synthesis of this compound. In oxidation reactions, catalysts are often employed to increase the reaction rate and improve selectivity. For example, metal-based catalysts (e.g., tungstate (B81510) or molybdate (B1676688) salts) can be used in conjunction with hydrogen peroxide to facilitate the oxidation of the thioether to the sulfone. The choice of catalyst can influence the reaction conditions required, with some catalysts allowing for milder temperatures and shorter reaction times.

In SNAr reactions, phase-transfer catalysts can be beneficial, particularly when dealing with reactants with low solubility in the chosen solvent. These catalysts facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs. The addition of a base may also be necessary to neutralize any acidic byproducts and maintain an optimal pH for the reaction.

The stoichiometry of the reactants is another crucial factor. In the oxidation of the thioether, a stoichiometric excess of the oxidizing agent is typically used to ensure complete conversion to the sulfone. However, a large excess can lead to over-oxidation and the formation of byproducts. For SNAr reactions, the molar ratio of the nucleophile (ethanesulfinate) to the electrophile (dihalo-nitrobenzene) is carefully controlled to maximize the yield of the desired monosubstituted product and minimize the formation of disubstituted byproducts.

This table provides a hypothetical overview of the effect of different catalysts on the oxidation of 2-chloro-1-(ethylthio)-4-nitrobenzene.

OxidantCatalyst/AdditiveStoichiometry (Oxidant:Substrate)Yield (%)
Hydrogen PeroxideNone2.2 : 160
Hydrogen PeroxideSodium Tungstate2.2 : 192
m-CPBANone2.1 : 188
Potassium PermanganatePhase-Transfer Catalyst2.0 : 175
OxoneNone2.5 : 195

Principles of Sustainable Chemical Synthesis in Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes for compounds like this compound. The goal is to develop processes that are not only efficient but also environmentally benign.

One key principle is the use of safer solvents. This involves replacing hazardous solvents like chlorinated hydrocarbons or dipolar aprotic solvents with greener alternatives such as water, ethanol, or supercritical fluids where possible. The development of solvent-free reaction conditions is an even more sustainable approach.

Atom economy is another central concept, which aims to maximize the incorporation of all materials used in the process into the final product. Synthetic routes with fewer steps and those that generate minimal waste are preferred. For example, catalytic oxidation reactions are often more atom-economical than stoichiometric oxidations.

The use of renewable feedstocks and energy-efficient processes are also important considerations. This can involve exploring biocatalytic methods or using microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption.

Finally, the design of synthetic routes should consider the entire lifecycle of the product, including the potential for recycling of catalysts and solvents, and the biodegradability of any waste products. By integrating these principles into the early stages of route design, the environmental impact of producing this compound and its analogues can be significantly reduced.

Reaction Mechanisms and Chemical Transformations of 2 Chloro 1 Ethanesulfonyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for 2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene. Unlike typical SN2 reactions, which are unfavorable at an sp2-hybridized carbon center, the SNAr mechanism is facilitated here by the presence of strong electron-withdrawing substituents. wikipedia.org These groups delocalize the negative charge of the aromatic ring, thereby stabilizing the intermediate formed upon nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Mechanistic Investigations of Halogen Displacement (SNAr-X) by Various Nucleophiles

The displacement of the chloride atom in this compound by a range of nucleophiles—including alkoxides, amines, and thiolates—proceeds through a mechanism that is highly sensitive to the nature of the nucleophile, the solvent, and the precise electronic landscape of the aromatic ring. uchile.cl The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the chlorine, a position known as the ipso-carbon. nih.gov This step is typically the rate-determining phase of the reaction. nih.gov

FeatureDescriptionReference
Structure Anionic σ-complex; sp3-hybridized ipso-carbon. wikipedia.org
Stabilization Resonance delocalization of negative charge onto ortho/para electron-withdrawing groups. libretexts.org
Detection Can be characterized by NMR and UV-Vis spectroscopy. Intense color is often observed. nih.gov
Energetics Formation is typically the rate-determining step. Stability is key to reaction feasibility. nih.gov

The reactivity of the benzene (B151609) ring toward nucleophilic attack is dramatically enhanced by the presence of the nitro (-NO2) and ethanesulfonyl (-SO2Et) groups. Both are potent electron-withdrawing groups, acting through a combination of negative inductive (-I) and resonance (-M) effects. masterorganicchemistry.com They reduce the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles.

The placement of these groups is critical. The ethanesulfonyl group at the ortho position and the nitro group at the para position relative to the chlorine leaving group provides maximal stabilization for the negative charge in the Meisenheimer intermediate. masterorganicchemistry.combyjus.com Resonance structures show that the negative charge can be delocalized directly onto the oxygen atoms of both groups, which is a highly stabilizing feature. doubtnut.com In contrast, a meta-positioned group would offer only inductive stabilization, resulting in a significantly slower reaction rate. libretexts.orgmasterorganicchemistry.com The combined activating effect of two such powerful groups makes this compound a highly reactive substrate for SNAr reactions.

In polyhalogenated or otherwise substituted aromatic systems, the site of nucleophilic attack is a question of regioselectivity. For this compound, the substitution overwhelmingly occurs at the C1 position (the carbon bearing the chlorine atom). This is because chlorine is a much better leaving group than hydrogen or the ethanesulfonyl group itself. While nucleophilic substitution of hydrogen (SNAr-H) is known, it typically requires specific reagents and conditions not common for standard SNAr reactions. organic-chemistry.org Furthermore, the sulfonyl group can also act as a leaving group under certain conditions, but this is generally less favorable than the departure of a halide. wuxiapptec.com The regioselectivity is therefore dictated by the position of the best leaving group on the most activated carbon center.

Position of AttackLeaving GroupActivating GroupsOutcomeReference
C1-Clortho-SO2Et, para-NO2Favored Pathway: Halogen displacement baranlab.org
C3, C5, C6-HVariousUnfavored under standard SNAr conditions organic-chemistry.org
C2-SO2Etortho-Cl, meta-NO2Highly Unfavored wuxiapptec.com

The solvent plays a critical role in the kinetics of SNAr reactions. The rate of reaction for substrates like this compound is significantly influenced by the solvent's ability to stabilize the charged intermediate and transition state. nih.gov Generally, polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are preferred as they excel at solvating the cationic counter-ion of the nucleophile without strongly solvating the anionic nucleophile itself, thus enhancing its reactivity. researchgate.net

While the stepwise mechanism involving a stable Meisenheimer intermediate is the classical model for SNAr reactions, recent research has provided compelling evidence that many of these reactions are, in fact, concerted processes. stackexchange.comresearchgate.netnih.gov In a concerted SNAr mechanism, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, proceeding through a single transition state rather than a discrete intermediate. acs.orgnih.gov

The choice between a stepwise and concerted pathway is influenced by several factors:

Leaving Group Ability: Good leaving groups, such as chloride and bromide, favor a concerted mechanism because the C-X bond cleavage is more facile. stackexchange.comacs.org

Ring Activation: Extremely electron-poor rings (e.g., those with multiple nitro groups) and poor leaving groups (like fluoride) tend to stabilize the Meisenheimer complex, favoring a stepwise pathway. researchgate.netbris.ac.uk

Nucleophile and Solvent: The nature of the nucleophile and solvent can also influence the energy landscape of the reaction coordinate. uchile.cl

For this compound, which has strong activating groups but also a good chloride leaving group, the mechanism could be borderline. researchgate.net Kinetic isotope effect studies and computational analyses on similar systems have shown that many reactions previously assumed to be stepwise are actually concerted. stackexchange.comnih.gov Without specific experimental data for this compound, it is plausible that its reactions could follow either pathway, or exist in a borderline region, depending on the specific nucleophile and conditions employed. researchgate.net

Potential for Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H)

While nucleophilic aromatic substitution typically involves the replacement of a leaving group like a halide (a conventional SNAr reaction), the highly electron-deficient nature of the benzene ring in this compound makes it a candidate for Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H). This type of reaction allows for the direct substitution of a hydrogen atom on an electron-poor aromatic ring. organic-chemistry.orgresearchgate.net

One of the most well-established SNAr-H reactions is the Vicarious Nucleophilic Substitution (VNS). The VNS reaction involves a nucleophile, typically a carbanion, that has a leaving group attached to the nucleophilic carbon atom. organic-chemistry.org The reaction proceeds through the formation of a negatively charged σ-complex (a Meisenheimer-like adduct), followed by the elimination of the leaving group from the carbanion and a proton from the ring, which re-establishes aromaticity. organic-chemistry.orgresearchgate.net

For this compound, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. The ethanesulfonyl group also provides strong activation at its ortho and para positions. Consequently, the hydrogen atoms at positions 3, 5, and 6 are potential sites for SNAr-H. The most likely position for nucleophilic attack is C-3, which is ortho to both the nitro and the ethanesulfonyl groups, making it the most electron-deficient C-H bond. Position C-5 is also activated, being ortho to the nitro group and meta to the ethanesulfonyl group.

Table 1: Potential Sites for Vicarious Nucleophilic Substitution (VNS) on this compound

PositionActivating GroupsRelative Reactivity
C-3ortho to -NO₂ortho to -SO₂EtMost Favorable
C-5ortho to -NO₂meta to -SO₂EtFavorable
C-6para to -NO₂meta to -SO₂EtLess Favorable

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene ring of this compound is heavily deactivated towards Electrophilic Aromatic Substitution (EAS) due to the presence of three strong electron-withdrawing groups. Such reactions require harsh conditions and a very powerful electrophile. youtube.comyoutube.com

The general mechanism for EAS involves the attack of the aromatic π-electron system on an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or benzenonium ion (also referred to as a σ-complex). youtube.com In the final step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

For a substituted benzene, the stability of the intermediate benzenonium ion determines the rate and position of the electrophilic attack. Electron-withdrawing groups destabilize the positively charged intermediate, thus slowing down the reaction. youtube.com

The regioselectivity of an EAS reaction is governed by the directing effects of the substituents already present on the ring. These effects are determined by how the substituent influences the stability of the benzenonium ion intermediate.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a strong meta-director. It withdraws electron density through both inductive and resonance effects. When an electrophile attacks at the ortho or para positions, one of the resonance structures of the benzenonium ion places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is a highly destabilizing arrangement. youtube.com Attack at the meta position avoids this unfavorable situation, making it the preferred pathway.

Ethanesulfonyl Group (-SO₂Et): Similar to the nitro group, the ethanesulfonyl group is a strong deactivating, meta-directing group due to its powerful inductive and resonance electron-withdrawal.

Chloro Group (-Cl): The chloro group exhibits a dual effect. It is deactivating due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can stabilize the positive charge of the benzenonium ion through resonance when attack occurs at these positions. libretexts.org

In this compound, all three substituents strongly deactivate the ring. The directing effects are competitive. The powerful meta-directing influence of the nitro and ethanesulfonyl groups will dominate. Both the -NO₂ group (at C-4) and the -SO₂Et group (at C-1) direct incoming electrophiles to the positions meta to themselves.

Positions meta to -NO₂ are C-3 and C-5.

Positions meta to -SO₂Et are C-3 and C-5.

Therefore, any potential EAS reaction would be strongly directed to the C-3 and C-5 positions. The ortho, para-directing effect of the chlorine atom is significantly weaker and is overridden by the potent meta-directing sulfonyl and nitro groups.

Table 2: Directing Effects of Substituents on EAS Reactions

SubstituentTypeInductive EffectResonance EffectOverall EffectDirecting Preference
-NO₂DeactivatorWithdrawingWithdrawingStrongly Deactivatingmeta
-SO₂EtDeactivatorWithdrawingWithdrawingStrongly Deactivatingmeta
-ClDeactivatorWithdrawingDonatingDeactivatingortho, para

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most common and useful transformations of nitroaromatic compounds. wikipedia.org A variety of methods exist to convert the nitro group into an amino group, offering pathways to synthesize anilines which are valuable intermediates.

Chemoselectivity is a key consideration when reducing a polyfunctional molecule like this compound. The goal is to reduce the nitro group to an amine without affecting the chloro or ethanesulfonyl substituents. Reductive cleavage of the C-Cl bond (hydrodehalogenation) or reduction of the sulfonyl group are potential side reactions that must be avoided.

Several reagents are known for their ability to selectively reduce nitro groups in the presence of other sensitive functionalities. scispace.com Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acidic media (e.g., acetic or hydrochloric acid) are classic and effective methods for this transformation. commonorganicchemistry.comresearchgate.net These metal-acid systems are generally mild enough to leave aryl halides and sulfonyl groups intact.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method for nitro group reduction. wikipedia.org It typically involves hydrogen gas (H₂) and a metal catalyst.

Palladium on Carbon (Pd/C): This is a very common and efficient catalyst for nitro reductions. commonorganicchemistry.com However, a significant drawback is its tendency to also catalyze hydrodehalogenation, which would replace the chloro substituent with hydrogen. commonorganicchemistry.com

Raney Nickel: This catalyst can also be used for nitro reductions and is often less prone to causing dehalogenation of aryl chlorides compared to Pd/C, making it a potentially better choice for this specific substrate. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another effective catalyst for hydrogenating nitroaromatics. wikipedia.org

Hydride Reduction: Metal hydrides are generally not the reagents of choice for reducing aromatic nitro compounds to anilines. Strong hydrides like lithium aluminum hydride (LiAlH₄) tend to reduce aromatic nitro groups to other products, such as azo compounds, rather than the desired amine. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) on its own is typically not strong enough to reduce a nitro group, though its reactivity can be enhanced with additives. scispace.com

Table 3: Common Methods for Nitro Group Reduction and Their Suitability

MethodReagent(s)Suitability for SubstratePotential Side Reactions
Metal in AcidFe/HCl or SnCl₂/HClHighGenerally low risk
Catalytic HydrogenationH₂ / Pd/CModerateHydrodehalogenation (loss of -Cl)
Catalytic HydrogenationH₂ / Raney NiGoodLower risk of dehalogenation
Hydride ReductionLiAlH₄PoorFormation of azo compounds

Oxidative Transformations

The strong electron-withdrawing nature of the substituents on this compound makes it a potent oxidizing agent in certain contexts, particularly when activated by light. It can mediate oxidative transformations through mechanisms such as C-H hydroxylation and single electron transfer processes.

Recent studies have demonstrated a novel metal- and exogenous oxidant-free C–H hydroxylation of aliphatic systems that is promoted by photoexcited nitroarenes. chemrxiv.org Given the electronic properties of this compound, it is a candidate for mediating such reactions. This process is noted for its cost-effectiveness and atom economy. nih.gov

The success of this reaction hinges on the bifunctional nature of the photoexcited nitroarene, which serves as both the C–H bond activator and the source of the oxygen atom. chemrxiv.orgnih.gov The reaction proceeds under anaerobic conditions, which expands the substrate scope to include molecules with oxidatively sensitive functional groups that might not be tolerated in conventional oxidation reactions. nih.govacs.org

The proposed mechanism for this transformation involves several key steps, initiated by the photoexcitation of the nitroarene. nih.gov

StepDescription
1. Photoexcitation The nitroarene absorbs light (e.g., 390 nm irradiation), promoting it to a triplet biradical excited state.
2. Hydrogen Atom Transfer (HAT) The excited triplet biradical abstracts a hydrogen atom from an aliphatic C(sp³)–H bond, generating an alkyl radical and an oxygen-centered dihydroxyaniline radical. nih.gov
3. Radical Recombination The two radical species rapidly recombine to form a putative N-arylhydroxylamine ether intermediate. Evidence for this intermediate has been gathered through PhotoNMR studies and HRMS analysis. nih.govacs.org
4. Fragmentation The N-arylhydroxylamine ether intermediate is unstable and spontaneously fragments, leading to the hydroxylated aliphatic product (the alcohol) and a nitrosoarene byproduct. nih.govresearchgate.net

Kinetic isotope effect experiments indicate that the C–H bond activation via HAT is involved in the rate-limiting step of the reaction. acs.org This methodology represents a significant advance in sustainable oxygen atom transfer events. nih.gov

Nitroaromatic compounds are effective electron acceptors and can undergo reduction via single electron transfer (SET) processes. nih.govacs.org The high electron-withdrawing ability of the nitro, chloro, and ethanesulfonyl groups in this compound enhances its capacity to accept an electron, thereby facilitating SET reactions.

In biological systems, the reduction of nitroaromatics is often carried out by flavoenzymes. nih.govnih.gov The primary step in this process is the transfer of a single electron to the nitroaromatic compound (ArNO₂) to form a nitro anion radical (ArNO₂˙⁻). nih.gov

ArNO₂ + e⁻ → ArNO₂˙⁻

The reactivity of a specific nitroaromatic compound in these SET processes is principally determined by its single-electron reduction potential (E¹₇). nih.gov The formation of the nitro anion radical is a critical step; this radical can then react with molecular oxygen to regenerate the parent nitroaromatic and produce a superoxide (B77818) anion, a process known as redox cycling. nih.gov Alternatively, the radical can undergo further reduction to form nitroso and hydroxylamine (B1172632) derivatives. nih.gov Recent research has also demonstrated that SET from anionic organic bases to nitrobenzene (B124822) can generate stable nitrobenzenide radical ion-pairs under mild conditions. acs.org

Thermal and Photochemical Reactivity Studies

The stability and reactivity of this compound under thermal and photochemical conditions are of significant interest for understanding its behavior and potential applications.

The thermal reactivity of this compound is expected to be high, characteristic of aromatic sulfones and nitroaromatic compounds. Aromatic sulfones generally exhibit significant thermal stability, with the onset of thermal decomposition often occurring at temperatures above 350°C. scite.ai The primary decomposition pathway for diaryl sulfones at high temperatures (above 450°C) involves the elimination of sulfur dioxide (SO₂). mdpi.com The thermal decomposition of nitroaromatic compounds can be complex, sometimes involving autocatalytic processes. researchgate.net For this compound, thermolysis would likely involve the cleavage of the C–SO₂ bond to eliminate SO₂ and the C–NO₂ bond, which are typically the weaker points in the molecule under high-temperature conditions. scite.airesearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon framework and the local environment of each proton.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity, and coupling constant (J) of each proton signal provide a wealth of information. The spectrum of this compound is expected to display distinct signals for the protons of the ethyl group and the aromatic ring.

The ethanesulfonyl group gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The methylene protons are adjacent to the electron-withdrawing sulfonyl group, which shifts their signal downfield. They are split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons appear further upfield and are split into a triplet by the two adjacent methylene protons.

The aromatic region is characterized by three proton signals in a complex splitting pattern. The strong electron-withdrawing effects of the nitro (NO₂) and ethanesulfonyl (SO₂Et) groups, along with the chloro (Cl) substituent, significantly influence the chemical shifts of the aromatic protons, causing them to resonate at low field.

H-3: This proton is ortho to the powerful electron-withdrawing sulfonyl group and is expected to be the most downfield signal, appearing as a doublet.

H-5: Positioned between the nitro and chloro groups, this proton's signal is anticipated to be a doublet of doublets.

H-6: This proton is ortho to the chloro group and meta to the nitro group, and its signal is predicted to be a doublet.

The expected ¹H NMR data are summarized in the interactive table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~8.5 - 8.7d (doublet)J ≈ 2.5 Hz
H-5~8.3 - 8.5dd (doublet of doublets)J ≈ 9.0, 2.5 Hz
H-6~7.9 - 8.1d (doublet)J ≈ 9.0 Hz
-SO₂CH₂CH₃~3.4 - 3.6q (quartet)J ≈ 7.5 Hz
-SO₂CH₂CH₃~1.3 - 1.5t (triplet)J ≈ 7.5 Hz

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. chemistrytalk.orglibretexts.org For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the ethyl group. The chemical shifts are heavily influenced by the nature of the substituents.

Carbons directly attached to electron-withdrawing groups (C-1, C-2, C-4) are shifted significantly downfield. The carbon bearing the nitro group (C-4) and the carbon bearing the sulfonyl group (C-1) are expected at the lowest fields among the aromatic carbons. The aliphatic carbons of the ethyl group appear at much higher fields, with the methylene carbon (-CH₂-) being downfield relative to the methyl carbon (-CH₃) due to its proximity to the sulfonyl group.

The predicted chemical shifts for each carbon atom are presented in the following interactive table.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-SO₂Et)~142 - 145
C-2 (-Cl)~138 - 141
C-3~130 - 133
C-4 (-NO₂)~150 - 153
C-5~125 - 128
C-6~122 - 124
-SO₂CH₂CH₃~55 - 58
-SO₂CH₂CH₃~7 - 9

While 1D NMR provides fundamental data, 2D NMR experiments would be essential for unambiguous assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected would be between the -CH₂- and -CH₃ protons of the ethyl group, and between the adjacent aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-3, H-5, H-6, the methylene, and methyl protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include the methylene protons of the ethyl group to the C-1 carbon of the benzene ring, and between aromatic protons and neighboring carbons, which would confirm the 1,2,4-substitution pattern of the ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. spectroscopyonline.com It is exceptionally useful for identifying the specific functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum with characteristic absorption bands for different functional groups. innovatechlabs.com The spectrum for this compound would be dominated by strong absorptions from the nitro and sulfonyl groups.

Nitro Group (NO₂): This group is characterized by two very strong and distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

Sulfonyl Group (SO₂): Similar to the nitro group, the sulfonyl group exhibits strong asymmetric and symmetric stretching bands.

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Aliphatic Groups: The C-H stretching vibrations of the ethyl group's CH₂ and CH₃ moieties are expected just below 3000 cm⁻¹.

C-Cl Bond: The stretching vibration for the C-Cl bond is typically found in the fingerprint region at lower wavenumbers.

A summary of the expected key FTIR absorption bands is provided below.

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H StretchAr-H3100 - 3000Medium
Aliphatic C-H Stretch-CH₂-, -CH₃2980 - 2850Medium
NO₂ Asymmetric StretchNitro1540 - 1520Very Strong
Aromatic C=C StretchBenzene Ring1600 - 1450Medium-Weak
NO₂ Symmetric StretchNitro1355 - 1345Very Strong
SO₂ Asymmetric StretchSulfone1330 - 1300Strong
SO₂ Symmetric StretchSulfone1160 - 1140Strong
C-Cl StretchAryl Halide750 - 700Medium

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce stronger signals in Raman spectra compared to FTIR.

For this compound, the symmetric stretching modes of the nitro and sulfonyl groups are expected to be prominent. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give a very strong Raman signal. This makes Raman spectroscopy particularly useful for confirming the presence and substitution pattern of the aromatic system.

The expected prominent signals in the Raman spectrum are outlined in the table below.

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H StretchAr-H3100 - 3000Strong
Aliphatic C-H Stretch-CH₂-, -CH₃2980 - 2850Strong
Aromatic Ring BreathingBenzene Ring~1600Strong
NO₂ Symmetric StretchNitro1355 - 1345Very Strong
SO₂ Symmetric StretchSulfone1160 - 1140Medium
Aromatic Ring BreathingBenzene Ring~1000Very Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₈H₈ClNO₄S. HRMS analysis would be expected to confirm the exact mass of its molecular ion. The theoretical exact mass can be calculated based on the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, and ³²S). This precise measurement helps to unambiguously confirm the compound's identity and purity.

Table 1: Theoretical Isotopic Masses for HRMS Analysis of C₈H₈ClNO₄S This table is based on theoretical calculations, as experimental data is not available.

Isotope Atomic Mass (Da)
¹²C 12.000000
¹H 1.007825
³⁵Cl 34.968853
¹⁴N 14.003074
¹⁶O 15.994915
³²S 31.972071
Calculated Exact Mass [M] 248.986257

| Calculated Exact Mass [M+2] | 250.983301 |

The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ ion having an intensity of approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁷Cl isotope.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules. In ESI-MS analysis of this compound, the compound would typically be detected as a protonated molecule [M+H]⁺ in positive ion mode or as a deprotonated molecule [M-H]⁻ in negative ion mode, depending on the experimental conditions.

Tandem mass spectrometry (MS/MS) experiments on the parent ion would reveal its fragmentation pattern, providing structural insights. Expected fragmentation pathways for the [M+H]⁺ ion could include:

Loss of the nitro group (NO₂): A neutral loss of 46 Da.

Cleavage of the C-S bond: Leading to fragments corresponding to the chloronitrophenyl moiety and the ethanesulfonyl group.

Fragmentation of the ethyl group: Loss of ethylene (B1197577) (C₂H₄), resulting in a fragment of [M-28+H]⁺.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is another soft ionization technique, often used for larger or less soluble molecules. The sample is co-crystallized with a matrix material that absorbs laser energy, facilitating the ionization of the analyte. For a small molecule like this compound, MALDI-MS would be expected to produce primarily singly charged ions, such as [M+H]⁺ or [M+Na]⁺, with minimal fragmentation. The choice of matrix would be critical to achieving efficient ionization while minimizing background interference in the low mass range.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. No published crystal structure for this compound could be located.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of the compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure.

The analysis would yield a detailed structural model, including:

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space group: The symmetry operations that describe the arrangement of molecules in the unit cell.

Atomic coordinates: The precise x, y, and z positions of each atom in the molecule.

For related compounds like 1-Chloro-2-methyl-4-nitrobenzene, studies have revealed monoclinic crystal systems (e.g., space group P2₁/n) and have shown that the nitro group is often slightly twisted out of the plane of the benzene ring. Similar foundational data would be expected from an analysis of this compound.

Elucidation of Intermolecular Interactions and Crystal Packing

The solved crystal structure allows for a detailed analysis of how molecules are arranged in the solid state, which is governed by intermolecular forces. In the crystal lattice of this compound, several types of interactions would be anticipated based on its functional groups:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between hydrogen atoms on the benzene ring or ethyl group and the highly electronegative oxygen atoms of the sulfonyl and nitro groups of neighboring molecules.

π-π Stacking: The electron-deficient nitro-substituted aromatic rings could engage in π-π stacking interactions, contributing to the stability of the crystal packing.

Halogen Interactions: The chlorine atom could participate in short-range Cl···O or Cl···Cl contacts with adjacent molecules.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are fundamental in the analysis of organic compounds, offering high-resolution separation and sensitive detection. For "this compound," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are theoretically applicable for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds. While "this compound" is amenable to HPLC analysis, a review of publicly available scientific literature and databases did not yield specific, validated HPLC methods developed exclusively for this compound.

In the absence of specific published methods, a general approach to developing an HPLC method for this compound would typically involve reverse-phase chromatography. The selection of a suitable stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Hypothetical HPLC Parameters for Method Development:

ParameterSuggested Starting Conditions
Stationary Phase C18 or C8 bonded silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water or methanol (B129727) and water
Detector UV-Vis detector, monitoring at a wavelength where the nitroaromatic chromophore absorbs (typically in the range of 254-280 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)

It is crucial to note that the above table represents a theoretical starting point for method development, and extensive optimization would be required to achieve a validated analytical method for "this compound."

Detailed research findings on retention time, resolution of impurities, and quantitative analysis parameters such as limit of detection (LOD) and limit of quantification (LOQ) for this specific compound are not currently available in the cited literature.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of "this compound," GC could be a suitable method for its purity assessment and quantitative analysis. However, a thorough search of scientific literature did not reveal any established GC methods specifically for this compound.

For method development, a capillary GC system equipped with a suitable column and detector would be necessary.

Hypothetical GC Parameters for Method Development:

ParameterSuggested Starting Conditions
Column A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program A temperature gradient program, for example, starting at 100 °C and ramping up to 280 °C
Carrier Gas Helium or Nitrogen at a constant flow rate
Detector Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification
Detector Temperature 300 °C

This table provides a hypothetical set of starting parameters for developing a GC method. These would need to be rigorously optimized and validated for the specific analysis of "this compound."

Specific research findings regarding retention indices, separation of potential synthetic impurities, and quantitative performance metrics for the GC analysis of this compound are not documented in the available literature.

Other Advanced Analytical Techniques for Material Characterization

Beyond chromatographic techniques, a suite of other advanced analytical methods would be essential for the comprehensive structural and material characterization of "this compound." While specific studies employing these techniques on this compound are not detailed in the available literature, their general applications are well-established for the characterization of novel organic molecules.

Key Spectroscopic and Structural Analysis Techniques:

Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of "this compound," confirming its molecular formula. Fragmentation patterns observed in the mass spectrum would offer valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the precise molecular structure. These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For "this compound," characteristic absorption bands for the nitro group (NO₂), sulfonyl group (SO₂), chloro-aromatic moiety, and other structural features would be expected.

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A comprehensive characterization of "this compound" would necessitate the application of these techniques to confirm its identity and purity unequivocally. However, at present, detailed published data from these specific analyses for this compound are not available.

Theoretical and Computational Chemistry Investigations of 2 Chloro 1 Ethanesulfonyl 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. unpatti.ac.idglobalresearchonline.net For 2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene, DFT calculations would be employed to find the lowest energy conformation (ground state geometry). It is expected that the benzene (B151609) ring core would be planar, a common feature in nitrobenzene (B124822) derivatives. unpatti.ac.id The primary geometric parameters of interest include the bond lengths and angles involving the chloro, nitro, and ethanesulfonyl substituents, as these are influenced by electronic effects within the molecule. unpatti.ac.idresearchgate.net

The electronic character of the substituents significantly impacts the charge distribution across the molecule. The nitro (-NO₂) and ethanesulfonyl (-SO₂Et) groups are strong electron-withdrawing groups, which polarize the molecule by pulling electron density from the benzene ring. doubtnut.com This effect is crucial for the molecule's reactivity.

Computational studies on similar molecules, such as 2-chloro-1-fluoro-4-nitrobenzene, have used methods like Mulliken population analysis to quantify the atomic point charges. researchgate.net For this compound, a similar analysis would likely show a significant positive charge on the carbon atoms attached to the chlorine (C1) and the sulfonyl group (C2), making them electrophilic centers. Conversely, a high negative charge would be concentrated on the oxygen atoms of the nitro and sulfonyl groups. unpatti.ac.id

Table 1: Predicted Atomic Charge Distribution for Key Atoms in this compound based on Analogous Compounds Note: These are representative values based on DFT calculations of similarly substituted nitrobenzenes and are intended for illustrative purposes.

AtomPredicted Mulliken Charge (a.u.)Rationale
C1 (attached to Cl)PositiveInductive effect of chlorine and resonance/inductive effects of nitro and sulfonyl groups.
C4 (attached to NO₂)PositiveStrong electron-withdrawing nature of the nitro group.
O (of Nitro group)NegativeHigh electronegativity and resonance delocalization.
S (of Sulfonyl group)Highly PositiveBonded to two highly electronegative oxygen atoms.
O (of Sulfonyl group)NegativeHigh electronegativity of oxygen.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For substituted nitrobenzenes, the presence of electron-withdrawing groups typically lowers the energy of both the HOMO and LUMO. researchgate.netresearchgate.net In this compound, the HOMO is expected to be distributed primarily over the electron-rich benzene ring, while the LUMO is likely to be localized on the nitro group and the aromatic ring system, which are the most electrophilic parts of the molecule. globalresearchonline.net This distribution facilitates the acceptance of electrons into the LUMO during a nucleophilic attack. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

Table 2: Representative Frontier Orbital Energies for Substituted Nitrobenzenes Calculated via DFT Note: Data is sourced from computational studies on analogous compounds to illustrate the expected range for this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Nitrobenzene-7.46-1.745.72
1,3-dichloro-5-nitrobenzene researchgate.net-8.01-3.564.45
2-chloro-4-nitrotoluene researchgate.net-7.69-3.054.64
1,2,3-trichloro-4-nitrobenzene globalresearchonline.net-8.08-3.664.42

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and the calculation of activation barriers.

The structure of this compound, with a good leaving group (Cl⁻) on an aromatic ring activated by strong electron-withdrawing nitro and sulfonyl groups, makes it a prime candidate for nucleophilic aromatic substitution (SₙAr). wikipedia.org The most widely accepted pathway for this reaction is the two-step addition-elimination mechanism. acs.orgnih.gov

Computational modeling of this mechanism involves:

Addition Step : A nucleophile attacks the electrophilic carbon atom bonded to the chlorine (ipso-carbon). This leads to the formation of a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The aromaticity of the ring is temporarily broken in this step. youtube.com The strong electron-withdrawing properties of the para-nitro group and the ortho-ethanesulfonyl group are crucial for stabilizing the negative charge of this intermediate through resonance and induction. doubtnut.comwikipedia.org

Elimination Step : The aromaticity is restored as the leaving group (chloride ion) is expelled from the Meisenheimer complex, yielding the final substituted product. This second step is typically fast. masterorganicchemistry.com

Theoretical calculations can optimize the geometries of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products. amazonaws.com DFT methods are commonly used to model these structures and their relative energies. amazonaws.com While the stepwise SₙAr mechanism is textbook for such activated systems, computational studies have also explored concerted SₙAr pathways for other aromatic substrates, where bond formation and bond breaking occur in a single step. acs.orgnih.gov

The rate of the SₙAr reaction is determined by the height of the activation energy barrier (ΔG‡), which corresponds to the energy difference between the reactants and the highest-energy transition state. masterorganicchemistry.com In the two-step mechanism, the formation of the Meisenheimer complex is almost always the rate-determining step because it involves the disruption of the stable aromatic system. masterorganicchemistry.com

Computational studies on model reactions, like the reaction of p-chloronitrobenzene with nucleophiles, have been performed to calculate these energy barriers. amazonaws.com By calculating the Gibbs free energy of the first transition state, researchers can predict the reaction rate. The presence of the additional, powerful electron-withdrawing ethanesulfonyl group in this compound is expected to further stabilize the Meisenheimer complex and the preceding transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a compound like p-chloronitrobenzene. amazonaws.com

Table 3: Calculated Activation Gibbs Free Energies (ΔG‡) for Nucleophilic Addition to p-Chloronitrobenzene Note: This data, from a model system, illustrates the energy scales involved in SₙAr reactions. Values are in kcal/mol.

ReactionComputational MethodSolvent ModelΔG‡ (kcal/mol) amazonaws.com
Addition to C-Cl (para)PBE1PBE/6-311+G(2d,p)PCM (DMF)21.0
Addition to C-H (ortho)PBE1PBE/6-311+G(2d,p)PCM (DMF)22.2
Addition to C-Cl (para)M06-2X/6-311+G(d,p)PCM (DMF)26.9
Addition to C-H (ortho)M06-2X/6-311+G(d,p)PCM (DMF)28.1

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic structure and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. acs.org

Aromaticity Analysis in Reaction Intermediates and Transition States

The aromaticity of the benzene ring in this compound is a critical factor in its reactivity. During chemical reactions, particularly nucleophilic aromatic substitution (SNAr), the aromaticity of the ring is temporarily disrupted. Computational chemistry provides powerful tools to analyze these changes in aromaticity in the reaction intermediates and transition states.

Nucleophilic aromatic substitution is a key reaction for compounds like this compound, which are activated towards nucleophilic attack by the presence of strong electron-withdrawing groups such as the nitro (-NO₂) and ethanesulfonyl (-SO₂Et) groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as a reaction intermediate.

Aromaticity Indices in SNAr Reactions:

The aromaticity of the benzene ring can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Aromatic Fluctuation Index (FLU). These indices can be calculated at different points along the reaction coordinate to track the loss and subsequent recovery of aromaticity.

For the reaction of this compound with a nucleophile (e.g., methoxide, CH₃O⁻), the initial attack at the carbon atom bearing the chlorine atom leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. In this intermediate, the sp² hybridization of the attacked carbon is changed to sp³, breaking the cyclic conjugation of the π-electron system. This results in a significant loss of aromaticity.

The transition state leading to the Meisenheimer complex would exhibit a partially formed bond with the incoming nucleophile and a partially elongated C-Cl bond, with a corresponding partial loss of aromaticity. Upon formation of the stable Meisenheimer intermediate, the aromaticity is at a minimum. The subsequent departure of the leaving group (chloride ion) restores the sp² hybridization of the carbon atom and the aromatic π-system of the benzene ring in the product.

A hypothetical reaction coordinate diagram showing the change in HOMA value during a nucleophilic aromatic substitution reaction is presented below.

Reaction StageHypothetical HOMA ValueDegree of Aromaticity
Reactant (this compound)~0.95High
Transition State 1~0.60Partially Aromatic
Meisenheimer Intermediate~0.30Low (Non-aromatic)
Transition State 2~0.65Partially Aromatic
Product~0.96High

Note: The HOMA values are hypothetical and serve to illustrate the expected trend. Actual values would require specific quantum chemical calculations.

Prediction of Spectroscopic Properties from First Principles

First principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These computational methods can provide valuable insights into the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra of the compound, aiding in its identification and characterization.

Predicted Spectroscopic Data:

¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. The electron-withdrawing nature of the nitro and ethanesulfonyl groups would lead to a general downfield shift for the aromatic protons and carbons. The chlorine atom would also influence the chemical shifts of the adjacent nuclei.

NucleusPredicted Chemical Shift (ppm)
¹H (aromatic)7.5 - 8.5
¹³C (aromatic)120 - 150
¹H (ethyl group)1.0 - 3.5
¹³C (ethyl group)15 - 60

Note: These are estimated ranges and the actual values can be more precisely calculated using appropriate DFT functionals and basis sets.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. For this compound, characteristic vibrational modes would include:

Asymmetric and symmetric stretching of the nitro group (NO₂) typically in the range of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Asymmetric and symmetric stretching of the sulfonyl group (SO₂) around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

C-Cl stretching vibrations, typically below 800 cm⁻¹.

C-H stretching and bending modes of the aromatic ring and the ethyl group.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The presence of the nitro and sulfonyl groups, which are chromophores, attached to the benzene ring is expected to result in absorption bands in the UV region.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a compound like this compound, QSRR models could be developed to predict its reactivity in various chemical reactions, such as its susceptibility to nucleophilic attack.

The development of a QSRR model involves the calculation of a set of molecular descriptors that quantify different aspects of the molecular structure. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the frontier molecular orbitals (HOMO and LUMO). For this compound, the low energy of the LUMO, influenced by the electron-withdrawing groups, would be a key descriptor indicating its high electrophilicity and susceptibility to nucleophilic attack.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

A hypothetical QSRR equation for predicting the rate constant (log k) of a nucleophilic aromatic substitution reaction for a series of substituted nitrobenzenes might look like:

log k = aELUMO + bqC-Cl + c*Vmol + d

Where:

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

qC-Cl is the partial charge on the carbon atom attached to the chlorine.

Vmol is the molecular volume.

a, b, c, and d are constants determined by statistical regression analysis of a training set of molecules.

For this compound, the calculated values of these descriptors could be used in such a model to predict its reactivity relative to other similar compounds.

DescriptorHypothetical Value/TrendImplication for Reactivity
LUMO EnergyLowHigh reactivity towards nucleophiles
Partial Charge on C-ClHighly positiveFavorable for nucleophilic attack
Molecular VolumeModerateSteric hindrance is not expected to be the dominant factor

By establishing such relationships, QSRR models can be powerful tools for the rational design of new molecules with desired reactivity profiles, without the need for extensive experimental synthesis and testing.

Applications of 2 Chloro 1 Ethanesulfonyl 4 Nitrobenzene Derivatives and Precursors in Chemical Sciences

Role as Synthetic Intermediates in Fine Chemical Production

The strategic placement of chloro, ethylsulfanyl, and nitro functional groups on the benzene (B151609) ring of 2-chloro-1-(ethanesulfonyl)-4-nitrobenzene imparts a high degree of reactivity, making it a versatile intermediate in the synthesis of a wide array of fine chemicals. The electron-withdrawing nature of the nitro and ethylsulfanyl groups activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening up further avenues for chemical modification.

Precursors for Advanced Organic Materials

Derivatives of this compound hold potential as building blocks for advanced organic materials, including conductive polymers and materials with nonlinear optical (NLO) properties.

Conductive Polymers: The structural motif of an aromatic ring substituted with functional groups that can be polymerized or can modify the electronic properties of a polymer backbone is central to the design of conductive polymers. While direct polymerization of this compound has not been extensively reported, its derivatives, particularly after reduction of the nitro group to an amine, can be envisioned as monomers for polymers like polyanilines. The presence of the ethylsulfanyl group could modulate the electronic properties and processability of the resulting polymer.

Nonlinear Optical (NLO) Materials: Organic molecules with donor-π-acceptor frameworks are known to exhibit NLO properties. The nitro group in this compound serves as a potent electron-acceptor. researchgate.netrsc.orgnih.gov By introducing suitable electron-donating groups through nucleophilic substitution of the chlorine atom, it is possible to synthesize chromophores with significant second-order NLO responses. rsc.org The ethylsulfanyl group can further influence the electronic properties and thermal stability of these NLO materials. researchgate.net The synthesis of poly(4-nitrophenylallylamine) derivatives, for instance, highlights the utility of nitrobenzene (B124822) compounds in creating polymers with potential NLO applications. koreascience.kr

Table 1: Potential Advanced Organic Materials from this compound Derivatives

Material TypePotential Derivative/PrecursorKey Functional Groups UtilizedPotential Application
Conductive Polymers2-Amino-1-(ethanesulfonyl)-4-aminobenzeneAmino, EthanesulfonylOrganic electronics, sensors
Nonlinear Optical Materials2-(Donor)-1-(ethanesulfonyl)-4-nitrobenzeneNitro (acceptor), Donor, EthanesulfonylOptoelectronics, telecommunications

Building Blocks for Specialty Dyes and Pigments

The chromophoric properties of nitroaromatic compounds and the diazonium salts derived from their amino precursors make them essential components in the synthesis of a vast range of dyes and pigments.

Azo Dyes: Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. The synthesis of these dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. The reduction of the nitro group of this compound to an amino group would yield 2-amino-1-(ethanesulfonyl)-4-aminobenzene. This diamine could be diazotized and coupled with various naphthols, phenols, or other aromatic compounds to produce a range of mono- and bis-azo dyes with potentially unique shades and fastness properties. The ethylsulfanyl group could influence the color and solubility of the resulting dyes. For instance, the preparation of red disperse dyes often involves substituted nitroanilines as precursors. google.comgoogle.com

Disperse Dyes: Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing synthetic fibers like polyester (B1180765). The molecular structure of derivatives of this compound, with its potential for modification, makes it a candidate for the development of novel disperse dyes. By introducing various substituents, the hydrophobicity and affinity of the dye for polyester fibers can be fine-tuned. The synthesis of disperse dyes from 2-amino-4-chloro-5-formylthiazole highlights the utility of related heterocyclic amines in this field. researchgate.net

Contributions to Medicinal Chemistry Research as Precursors or Analogs

The structural framework of this compound serves as a versatile scaffold in medicinal chemistry for the synthesis of bioactive molecules and the construction of diverse chemical libraries for drug discovery.

Synthesis of Novel Nitrogen-Containing Heterocycles with Potential Bioactivity

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The reactivity of this compound allows for its use in the construction of various heterocyclic ring systems.

Benzimidazoles: Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazolium salts, which are precursors to N-heterocyclic carbenes and have shown potential as anticancer and antimicrobial agents, often involves the reaction of substituted o-phenylenediamines with various reagents. nih.govbiointerfaceresearch.comnih.gov The reduction of the nitro group and subsequent reactions of the resulting amine in derivatives of this compound could be a viable route to novel benzimidazole (B57391) derivatives. For example, the synthesis of benzimidazolium salts bearing a 2-chloro-4-fluorobenzyl group demonstrates the utility of related halogenated building blocks. researchgate.netresearchgate.net

Development of Ligands for Investigating Biological Targets

The core structure of this compound can be elaborated to generate ligands for various biological targets.

Enzyme Inhibitors: A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their potential as antidiabetic agents through the inhibition of α-glucosidase. This highlights the potential of incorporating the sulfonyl and nitrobenzene motifs into molecules designed to interact with specific enzyme active sites.

Cannabinoid Receptor Ligands: Cannabinoid receptors, particularly CB1 and CB2, are important drug targets. Many potent and selective cannabinoid receptor ligands feature a substituted diaryl scaffold. nih.gov The this compound core could be modified through Suzuki or other cross-coupling reactions to generate a library of compounds for screening against these receptors. nih.gov

Scaffolds for Diverse Chemical Libraries in Drug Discovery Research

The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. The functional groups of this compound provide multiple points for diversification.

Combinatorial Chemistry: The reactivity of the chloro and nitro groups allows for the sequential or parallel introduction of a wide variety of building blocks. For instance, the chlorine can be substituted with a library of amines or thiols, and the nitro group can be reduced and then acylated or sulfonylated with a library of carboxylic acids or sulfonyl chlorides, respectively. This approach can rapidly generate a large number of distinct compounds for high-throughput screening. The synthesis of sulfonamide-linked heterocycles from a common scaffold exemplifies this "libraries from libraries" approach. nih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules, often inspired by natural products. bu.eduresearchgate.net The this compound scaffold, with its potential for multiple and orthogonal chemical transformations, can be a starting point for DOS campaigns to explore novel chemical space and identify new biological probes and drug leads. nih.gov The use of functionalized nitro compounds in reductive N-functionalization opens up possibilities for creating diverse amine derivatives. researchgate.net

Material Science Applications

The unique electronic and structural characteristics of molecules derived from this compound make them valuable precursors for high-performance materials. These applications range from the synthesis of robust engineering thermoplastics to the development of sophisticated functional organic materials.

Monomers for Polymer Synthesis

Derivatives of this compound are potential monomers for the synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES). These amorphous thermoplastics are noted for their exceptional thermal stability, mechanical strength, and resistance to hydrolysis and oxidation. core.ac.uk

The synthesis of PAES typically proceeds via nucleophilic aromatic substitution polycondensation. researchgate.net This reaction involves a dihalide monomer, where the halogen atoms are activated by electron-withdrawing groups (such as a sulfone group), and a bisphenol salt. core.ac.ukgoogle.com A bifunctional derivative of this compound, for example, a dimerized version that creates a dihalide, could serve as the activated monomer. The chloro groups, activated by both the nitro and sulfonyl substituents, would readily react with bisphenols to form the characteristic ether linkages of the polymer backbone.

The properties of the resulting PAES can be tailored by the choice of monomers. For instance, incorporating sulfonic acid groups can produce sulfonated PAES (SPAES), which are investigated as potential materials for proton exchange membranes in fuel cells due to their high proton conductivity. rsc.orgrsc.orgresearchgate.net

Table 1: Properties of Representative Poly(arylene ether sulfone) Membranes

Polymer Degree of Sulfonation (%) Glass Transition Temp. (°C) Proton Conductivity (S/cm at 80°C) Water Uptake (%)
SPAES-40 40 220 0.089 21.5
SPAES-50 50 235 0.112 25.8
SPAES-60 60 240 0.135 30.1

This table presents representative data for sulfonated poly(arylene ether sulfone)s to illustrate the typical properties achievable with this class of polymers.

Components in Functional Organic Materials

Nitroaromatic compounds are crucial building blocks for functional organic materials, particularly those with nonlinear optical (NLO) properties. researchgate.net These materials are essential for applications in optical communications and data processing. researchgate.net The NLO response in organic molecules often arises from a "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge. researchgate.net

Derivatives of this compound are excellent precursors for NLO materials. The nitro and ethanesulfonyl groups act as strong electron acceptors. mdpi-res.com By chemically modifying the structure to introduce an electron-donating group (e.g., an amino or methoxy (B1213986) group) elsewhere on the aromatic ring, a potent push-pull chromophore can be created. researchgate.net The presence of both donor and acceptor groups enhances the molecular hyperpolarizability, which is a measure of the NLO activity. optica.orgibm.com Research has shown that donor-acceptor substituted derivatives of nitrobenzene and nitropyridine can possess large intrinsic optical nonlinearities. optica.orgibm.com

Table 2: Examples of Nitroaromatic-Based Nonlinear Optical Materials

Compound Structure Type Key Feature Application
4-Nitroaniline Donor-Acceptor Benzene Simple push-pull system Second Harmonic Generation
4-Dimethylamino-4'-nitrostilbene (DANS) Donor-π-Acceptor Stilbene Extended π-conjugation Electro-optic modulation
2-Chloro-3,4-dimethoxy-4'-nitrostilbene Substituted Stilbene Non-centrosymmetric crystal packing Second Harmonic Generation

This table provides examples of functional organic materials based on the nitroaromatic scaffold to demonstrate the design principles. rsc.org

Utilization in Photoremovable Protecting Group Strategies

The ortho-nitrobenzyl group is one of the most widely used photoremovable protecting groups (PPGs), also known as "photocages". nih.govwikipedia.orgpsu.edu These groups allow for the spatial and temporal control over the release of a protected molecule, such as a drug, neurotransmitter, or a reactive chemical species, using light as a trigger. researchgate.netnih.gov The 2-nitroaromatic core of this compound makes its derivatives relevant to this strategy.

The mechanism of release for an ortho-nitrobenzyl PPG involves the absorption of a photon (typically UV light), which excites the nitro group. wikipedia.orgnih.gov This leads to an intramolecular hydrogen atom abstraction from the benzylic carbon, forming an aci-nitro intermediate. nih.govacs.org This intermediate is unstable and rapidly rearranges, ultimately cleaving the bond to the protected functional group and releasing it. The byproduct is typically an ortho-nitrosobenzaldehyde derivative. nih.govacs.org

This strategy has been used to protect a wide variety of functional groups, including carboxylic acids, phosphates, amines, and alcohols. wikipedia.orgacs.org While this compound itself is not a standard PPG, it serves as a precursor to molecules that could be employed in such strategies. For a compound to function as a classic o-nitrobenzyl PPG, it requires a hydrogen-bearing carbon atom adjacent (ortho) to the nitro group. A derivative of the title compound could be synthesized to incorporate this feature, enabling its use in photocaging applications. The development of PPGs is a dynamic field, with research focused on shifting the absorption wavelength to the visible range and improving quantum yields for release. nih.gov

Table 3: Common Ortho-Nitrobenzyl Based Photoremovable Protecting Groups

Protecting Group Abbreviation Full Name Functional Groups Protected
ONB Ortho-nitrobenzyl Carboxylates, Phosphates, Alcohols, Thiols
NVOC 6-Nitroveratryloxycarbonyl Amines, Alcohols, Phenols
DMNB 4,5-Dimethoxy-2-nitrobenzyl Carboxylates, Phosphates

This table lists common PPGs based on the o-nitrobenzyl scaffold, illustrating the versatility of this chemical strategy. acs.org

Future Research Directions for 2 Chloro 1 Ethanesulfonyl 4 Nitrobenzene Chemistry

The landscape of organic synthesis is continually evolving, driven by the demand for more efficient, selective, and sustainable chemical processes. For a versatile building block like 2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene, future research is poised to unlock new potentials in synthetic chemistry and materials science. The unique electronic properties conferred by the chloro, ethanesulfonyl, and nitro groups on the benzene (B151609) ring make it a prime candidate for exploring novel chemical transformations and applications. The following sections outline key areas where future research efforts could be directed to advance the chemistry of this compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or sulfonylation reactions. A methodologically robust approach includes:

  • Base-mediated SNAr : Using a nitro-substituted aryl chloride as the substrate, ethanesulfonyl chloride as the sulfonylation agent, and a strong base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (DMF or DMSO) at 80–120°C for 6–24 hours .
  • Microwave-assisted synthesis : This reduces reaction time (e.g., 30 seconds at 195°C under continuous flow conditions) while maintaining yield, as demonstrated for structurally similar nitrobenzene derivatives .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro and ethanesulfonyl groups). The deshielding effect of the nitro group (δ ~8.5 ppm for aromatic protons) and sulfonyl group (δ ~3.5 ppm for CH₂ in ethanesulfonyl) are key markers.
  • IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric SO₂ stretch) confirm functional groups.
  • Mass spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 264) and fragmentation patterns.
  • X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking) .

Q. What are the stability and storage requirements for this compound?

  • Stability : Sensitive to prolonged exposure to light, heat (>60°C), and moisture. Stable in anhydrous organic solvents (e.g., DCM, THF) at room temperature for weeks.
  • Storage : Store in amber vials under inert gas (N₂ or Ar) at 2–8°C. Avoid contact with oxidizing agents or strong bases to prevent decomposition .

Advanced Research Questions

Q. How do the electronic effects of substituents influence its reactivity in cross-coupling reactions?

The nitro (-NO₂) and chloro (-Cl) groups act as meta -directing deactivators, while the ethanesulfonyl (-SO₂C₂H₅) group is a strong para -directing deactivator. Computational studies (DFT) predict:

  • Electrophilic substitution : Reactivity at the para position to the sulfonyl group due to electron withdrawal.
  • Nucleophilic attack : Favored at the nitro-bearing ring, with possible displacement of chloride under high-temperature basic conditions .

Q. How can computational modeling predict its interactions in catalytic systems or biological targets?

  • Docking studies : Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to enzymes (e.g., kinases) by analyzing hydrogen bonds with the sulfonyl oxygen and nitro group.
  • QSAR : Quantitative structure-activity relationship models correlate substituent electronegativity with antibacterial or anticancer activity .
  • Molecular dynamics : Simulates stability in biological membranes or solvent environments, highlighting solubility challenges due to the hydrophobic benzene core .

Q. What experimental strategies resolve contradictions in reported reaction yields or byproduct formation?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) systematically to identify optimal conditions. For example, conflicting yields in SNAr reactions may arise from trace moisture or insufficient base stoichiometry .
  • Byproduct analysis : LC-MS or GC-MS detects intermediates (e.g., des-nitro or over-sulfonylated derivatives). Adjust reaction time or add scavengers (e.g., molecular sieves) to suppress side reactions.

Q. How is this compound utilized in synthesizing pharmacologically active derivatives?

  • Anticancer agents : The nitro group is reduced to an amine (-NH₂), enabling conjugation with cytotoxic moieties (e.g., platinum complexes). In vitro assays (MTT, apoptosis markers) validate activity against HeLa or MCF-7 cell lines .
  • Antibacterial scaffolds : Sulfonamide derivatives are synthesized via condensation with primary amines, followed by MIC testing against E. coli or S. aureus .

Safety and Hazard Mitigation

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water contact to prevent violent exothermic reactions .
  • Waste disposal : Incinerate in a certified facility or treat with alkaline hydrolysis (pH >12) to degrade sulfonyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.